molecular formula C14H12BrFN2O3S B11176031 N-{4-[(4-bromo-2-fluorophenyl)sulfamoyl]phenyl}acetamide

N-{4-[(4-bromo-2-fluorophenyl)sulfamoyl]phenyl}acetamide

Cat. No.: B11176031
M. Wt: 387.23 g/mol
InChI Key: MHPVLHJYTBVIML-UHFFFAOYSA-N
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Description

N-{4-[(4-bromo-2-fluorophenyl)sulfamoyl]phenyl}acetamide is an organic compound with the molecular formula C14H13BrN2O3S This compound is characterized by the presence of a bromo and fluoro substituent on the phenyl ring, along with a sulfamoyl group and an acetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{4-[(4-bromo-2-fluorophenyl)sulfamoyl]phenyl}acetamide typically involves the following steps:

    Formation of the Sulfamoyl Intermediate: The initial step involves the reaction of 4-bromo-2-fluoroaniline with chlorosulfonic acid to form the corresponding sulfamoyl chloride intermediate.

    Coupling Reaction: The sulfamoyl chloride intermediate is then reacted with 4-aminophenylacetamide under basic conditions to form the final product, this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-{4-[(4-bromo-2-fluorophenyl)sulfamoyl]phenyl}acetamide undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromo and fluoro substituents on the phenyl ring can participate in nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly involving the sulfamoyl group.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium carbonate in polar aprotic solvents like dimethyl sulfoxide.

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.

Major Products Formed

    Substitution Reactions: Products typically include derivatives with different substituents replacing the bromo or fluoro groups.

    Oxidation and Reduction: Products include oxidized or reduced forms of the sulfamoyl group, potentially leading to sulfonic acids or amines.

Scientific Research Applications

N-{4-[(4-bromo-2-fluorophenyl)sulfamoyl]phenyl}acetamide has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-{4-[(4-bromo-2-fluorophenyl)sulfamoyl]phenyl}acetamide involves its interaction with specific molecular targets. The sulfamoyl group can form hydrogen bonds with biological molecules, while the bromo and fluoro substituents can participate in halogen bonding. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-{4-[(4-bromo-2-fluorophenyl)sulfamoyl]phenyl}acetamide is unique due to the presence of both bromo and fluoro substituents on the phenyl ring, along with the sulfamoyl and acetamide groups. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C14H12BrFN2O3S

Molecular Weight

387.23 g/mol

IUPAC Name

N-[4-[(4-bromo-2-fluorophenyl)sulfamoyl]phenyl]acetamide

InChI

InChI=1S/C14H12BrFN2O3S/c1-9(19)17-11-3-5-12(6-4-11)22(20,21)18-14-7-2-10(15)8-13(14)16/h2-8,18H,1H3,(H,17,19)

InChI Key

MHPVLHJYTBVIML-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)S(=O)(=O)NC2=C(C=C(C=C2)Br)F

Origin of Product

United States

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